molecular formula C15H17NO B11876603 2-(Quinolin-2-yl)cyclohexanol CAS No. 3297-66-3

2-(Quinolin-2-yl)cyclohexanol

Cat. No.: B11876603
CAS No.: 3297-66-3
M. Wt: 227.30 g/mol
InChI Key: NWPDRICMNYXUBU-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)cyclohexanol is a chemical compound that features a quinoline ring attached to a cyclohexanol moiety. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the cyclohexanol group adds to the compound’s versatility and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)cyclohexanol typically involves the reaction of quinoline N-oxide with the enamine of cyclohexanone in the presence of an acylating agent. This reaction yields a ketone intermediate, which is then reduced using sodium borohydride in ethanol to produce a mixture of trans and cis isomers of this compound . The isomers can be separated by column chromatography, and optical resolution can be achieved using dibenzoyltartaric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the quinoline ring can produce various hydrogenated derivatives.

Scientific Research Applications

2-(Quinolin-2-yl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-2-yl)cyclohexanol is unique due to the presence of both the quinoline ring and the cyclohexanol moiety.

Properties

CAS No.

3297-66-3

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-quinolin-2-ylcyclohexan-1-ol

InChI

InChI=1S/C15H17NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12,15,17H,2,4,6,8H2

InChI Key

NWPDRICMNYXUBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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